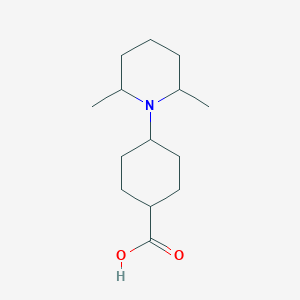
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
説明
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid, with the molecular formula C14H25N1O2, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a cyclohexane backbone with a carboxylic acid functional group and a 2,6-dimethylpiperidine moiety . This structural arrangement is crucial for its interaction with biological targets and contributes to its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C14H25N1O2 |
| Molecular Weight | 239.35 g/mol |
| Functional Groups | Carboxylic acid, piperidine |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Potential inhibitors of viral proteins have been studied, showing promise in combating infections such as dengue virus (DENV) through modulation of specific kinases .
- Antileishmanial Properties : Structure-activity relationship (SAR) studies have indicated that derivatives of compounds with similar structures may exhibit antileishmanial activity .
- Cytotoxic Effects : Some studies have reported cytotoxicity against certain cancer cell lines, suggesting potential for further investigation in cancer therapy .
Antiviral Activity
A study highlighted the role of similar compounds in inhibiting AAK1 and GAK kinases, which are essential for viral replication. The findings suggest that this compound could potentially serve as a lead compound for developing antiviral therapies targeting DENV .
Antileishmanial Studies
In vitro assays have shown that compounds with a cyclohexane structure demonstrate varying degrees of activity against Leishmania species. The most active derivatives were identified through SAR analysis, indicating that modifications at specific positions can enhance efficacy while reducing cytotoxicity .
Cytotoxicity Evaluation
Cytotoxicity tests performed on various cancer cell lines revealed that certain modifications of the compound could lead to significant cytotoxic effects. The evaluation included determining the half-maximal inhibitory concentration (IC50), which is critical for assessing the therapeutic window of the compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. The ability to modify the piperidine ring or the carboxylic acid group provides avenues for creating derivatives with improved pharmacological profiles.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-3-(3,4-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | Contains an amino group | Potentially different receptor interactions |
| 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylic acid | Substituted with a pyrimidine ring | May exhibit unique pharmacological effects |
| 2,6-Dimethylcyclohexene-1-carboxylic acid | Lacks piperidine structure | Different reactivity due to unsaturation |
科学的研究の応用
Medicinal Chemistry
4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant affinity for certain receptors involved in the modulation of pain and anxiety, suggesting its potential use in analgesic formulations.
Organic Synthesis
The compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The carboxylic acid group can be replaced by other nucleophiles, leading to diverse derivatives.
- Esterification: Reacting with alcohols to form esters can enhance its applicability in drug formulation.
Reaction Example:
Polymer Chemistry
This compound is also investigated for its role in polymer synthesis. The carboxylic acid functionality can facilitate the formation of polyesters or polyamides, which are valuable in creating biodegradable materials.
特性
IUPAC Name |
4-(2,6-dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWNDWAEIXBXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















